molecular formula C8H14ClNO2 B6189947 methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 2758001-34-0

methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No.: B6189947
CAS No.: 2758001-34-0
M. Wt: 191.7
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Description

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and yields the desired bicyclic structure with high specificity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its role in the development of new drugs, particularly those targeting neurological and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its specific bicyclic framework and functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules, where precise control over molecular structure is crucial.

Properties

CAS No.

2758001-34-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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